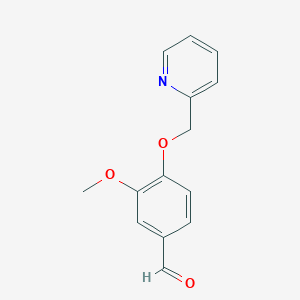
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a pyridin-2-ylmethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-methoxybenzaldehyde is reacted with 2-pyridinemethanol in the presence of the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyridin-2-ylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridin-2-ylmethoxy group can enhance binding affinity and specificity to these targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Similar structure but with the pyridinyl group at a different position.
2-(Pyridin-3-ylmethoxy)benzaldehyde: Another isomer with the pyridinyl group at the 3-position.
4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde: Contains a sulfanyl group instead of a methoxy group.
Uniqueness
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological activities and material properties.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-14-8-11(9-16)5-6-13(14)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 |
Clé InChI |
RHPXLDIXJSMPSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



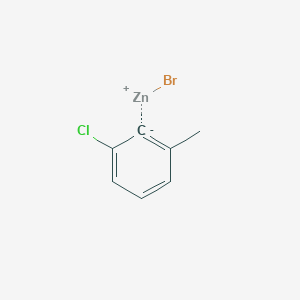
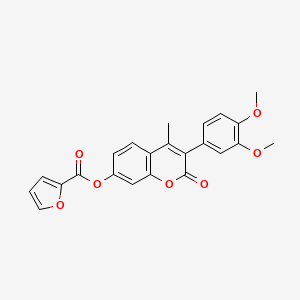


![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
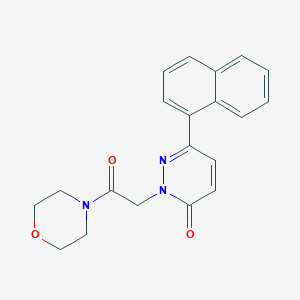
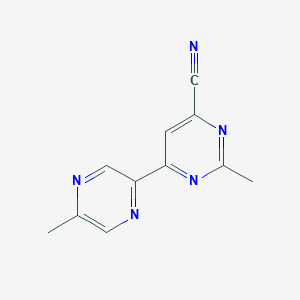
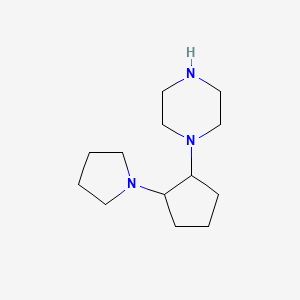

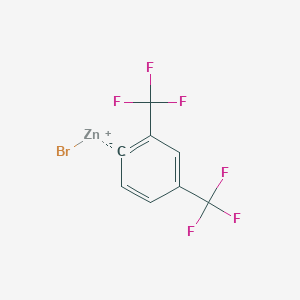

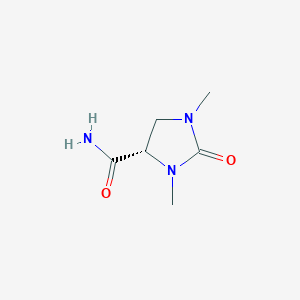
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)
